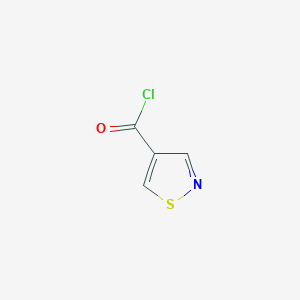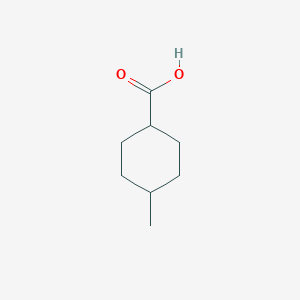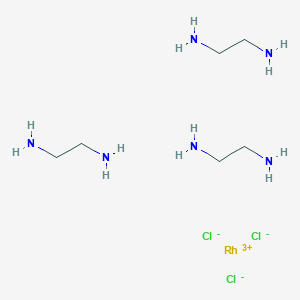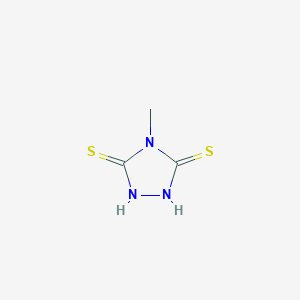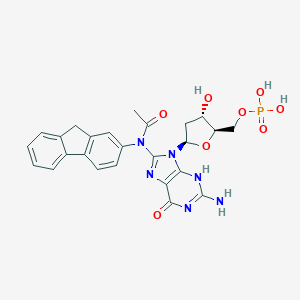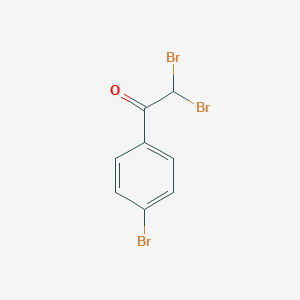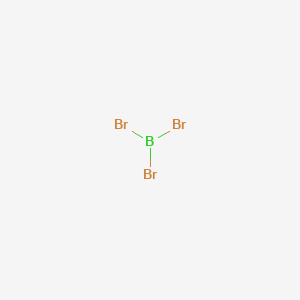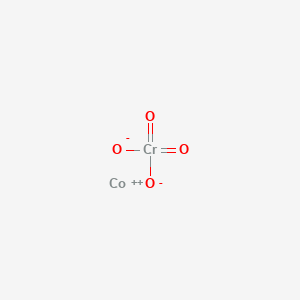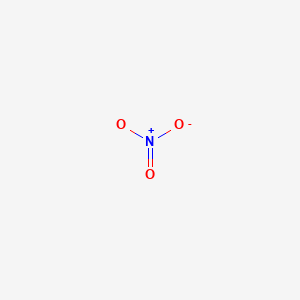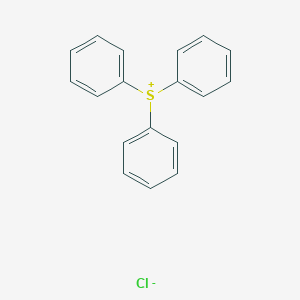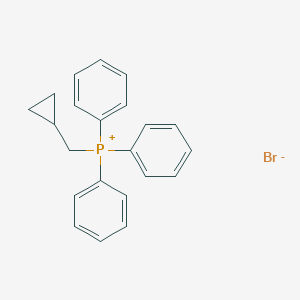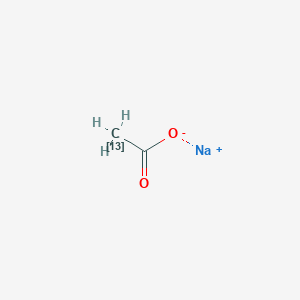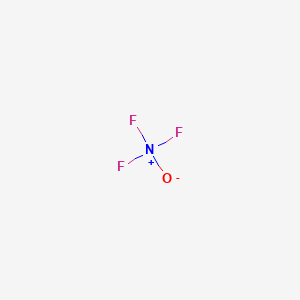
Nitrogen fluoride oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nitrogen fluoride oxide, also known as trifluoramine oxide, is an inorganic compound with the chemical formula F₃NO. It is a colorless gas at standard conditions and is known for its strong fluorinating properties. The compound was first discovered in 1966 by two independent research groups. It has a tetrahedral molecular geometry, with nitrogen at the center bonded to three fluorine atoms and one oxygen atom .
Synthetic Routes and Reaction Conditions:
Electric Discharge Method: One of the primary methods to synthesize this compound involves an electric discharge in a mixture of oxygen and nitrogen trifluoride. This method, however, has a low yield.
Noble Metal Fluorides Reaction: Another method involves reacting noble metal fluorides such as iridium hexafluoride or platinum hexafluoride with nitric oxide.
Photochemical Reaction: this compound can also be produced by the photochemical reaction of fluorine and nitrosyl fluoride.
Industrial Production Methods:
Burning Nitric Acid in Fluorine: This method involves burning nitric acid in fluorine followed by rapid cooling to produce this compound.
Thermal Decomposition: Another industrial method involves the thermal decomposition of nitrosyl hexafluoronickelate, which yields this compound along with other by-products.
Types of Reactions:
Fluorination: this compound is a strong fluorinating agent. It reacts with various compounds to introduce fluorine atoms.
Reaction with Mercury: It reacts slowly with mercury to produce mercury fluorides and nitrogen oxides.
Common Reagents and Conditions:
Fluorine Gas: Used in the photochemical reaction to produce this compound.
Noble Metal Fluorides: Used in the reaction with nitric oxide to produce this compound.
Potassium Hydroxide: Used for purification by reacting with other fluorine-containing impurities.
Major Products Formed:
Nitrosyl Fluoride (NOF): Formed during the fluorination reactions.
Nitrogen Dioxide Fluoride (NO₂F): Formed during the decomposition of this compound.
Chemistry:
Fluorinating Agent: this compound is used as a fluorinating agent in various chemical reactions due to its strong ability to introduce fluorine atoms into other molecules.
Biology and Medicine:
Industry:
Semiconductor Industry: this compound is being investigated as a potential replacement for nitrogen trifluoride in plasma etching processes due to its similar etching properties but lower environmental impact.
Cleaning Agent: It is used in the cleaning of plasma-enhanced chemical vapor deposition chambers.
Wirkmechanismus
The mechanism by which nitrogen fluoride oxide exerts its effects primarily involves its strong fluorinating properties. It acts by introducing fluorine atoms into other molecules, thereby altering their chemical structure and properties. The molecular targets and pathways involved in these reactions depend on the specific compounds being fluorinated .
Vergleich Mit ähnlichen Verbindungen
Nitrogen Trifluoride (NF₃): Similar in structure but lacks the oxygen atom.
Nitrosyl Fluoride (NOF): Contains nitrogen, oxygen, and fluorine but has a different molecular structure and properties.
Nitrogen Dioxide Fluoride (NO₂F): Another related compound with different reactivity and applications.
Uniqueness:
Environmental Impact: Nitrogen fluoride oxide is considered to have a lower environmental impact compared to nitrogen trifluoride, making it a more sustainable option for industrial applications.
Fluorinating Power: Its strong fluorinating power makes it a valuable reagent in chemical synthesis and industrial processes.
Eigenschaften
InChI |
InChI=1S/F3NO/c1-4(2,3)5 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDOZVPVDQKQJAP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N+]([O-])(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
F3NO |
Source


|
| Record name | nitrogen trifluoride oxide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90160687 |
Source


|
| Record name | Nitrogen fluoride oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90160687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
87.001 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13847-65-9 |
Source


|
| Record name | Nitrogen fluoride oxide (NF3O), (T-4)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13847-65-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nitrogen fluoride oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90160687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Diethyl 2,3-diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B89272.png)
